5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde
Overview
Description
5,5’,5’'-(Benzene-1,3,5-triyl)tripicolinaldehyde is a compound with the molecular formula C24H15N3O3 and a molecular weight of 393.39 g/mol . It consists of three 5-pyridylaldehyde groups attached to a central benzene ring at meta-positions . This nitrogen-rich, electron-deficient monomer is primarily used in the construction of covalent organic frameworks (COFs) .
Preparation Methods
The synthesis of 5,5’,5’‘-(Benzene-1,3,5-triyl)tripicolinaldehyde involves the condensation of 2,5-bis(3-hydroxypropoxy)terephthalohydrazide with 5,5’,5’'-(Benzene-1,3,5-triyl)tripicolinaldehyde . The reaction conditions typically include heating the mixture to 37°C and using an ultrasonic bath to enhance solubility . Industrial production methods are not extensively documented, but the compound is available commercially with high purity (>98%) .
Chemical Reactions Analysis
5,5’,5’'-(Benzene-1,3,5-triyl)tripicolinaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It readily forms imine linkages through polycondensation reactions.
Complexation Reactions: The compound has high binding affinity for palladium (II) ions, enabling its use in palladium recovery.
Oxidation and Reduction:
Common reagents and conditions include the use of hydrazine-carbonyl traps and nitric acid solutions for palladium binding . Major products formed include covalent organic frameworks with high adsorption capacities .
Scientific Research Applications
5,5’,5’'-(Benzene-1,3,5-triyl)tripicolinaldehyde is utilized in various scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the formation of stable covalent organic frameworks. Its nitrogen-rich structure allows for strong interactions with metal ions, particularly palladium (II), facilitating efficient capture and recovery . The molecular targets include palladium ions, and the pathways involve complexation and adsorption mechanisms .
Comparison with Similar Compounds
Similar compounds include:
- 5,5’- (5- (5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde
- 1,3,5-tris (2’-formylpyridyl-5’)benzene
Compared to these compounds, 5,5’,5’'-(Benzene-1,3,5-triyl)tripicolinaldehyde is unique due to its high nitrogen content and electron-deficient nature, which enhance its ability to form stable frameworks and bind metal ions effectively .
Properties
IUPAC Name |
5-[3,5-bis(6-formylpyridin-3-yl)phenyl]pyridine-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-13-22-4-1-16(10-25-22)19-7-20(17-2-5-23(14-29)26-11-17)9-21(8-19)18-3-6-24(15-30)27-12-18/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJJEGWMDUKFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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